molecular formula C27H26ClN3O3 B11416982 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11416982
M. Wt: 476.0 g/mol
InChI Key: UQMNTZGLXQFSTI-UHFFFAOYSA-N
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Description

4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a benzodiazole ring, a chlorophenoxyethyl group, and a pyrrolidinone moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can be achieved through a multi-step process involving several key reactions:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or ester under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through a cyclization reaction involving the reaction of the benzodiazole intermediate with 2-ethoxyphenylacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby affecting metabolic processes.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE
  • **4-{1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorophenoxyethyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-25-10-6-5-9-24(25)31-18-19(17-26(31)32)27-29-22-7-3-4-8-23(22)30(27)15-16-34-21-13-11-20(28)12-14-21/h3-14,19H,2,15-18H2,1H3

InChI Key

UQMNTZGLXQFSTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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